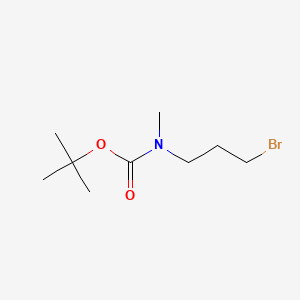

3-Bromo-N-methyl-N-boc-propylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(3-bromopropyl)-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18BrNO2/c1-9(2,3)13-8(12)11(4)7-5-6-10/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIUWBRCCWDAPFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675728 | |

| Record name | tert-Butyl (3-bromopropyl)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

828272-19-1 | |

| Record name | tert-Butyl (3-bromopropyl)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(3-bromopropyl)-N-methylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Bromo-N-methyl-N-boc-propylamine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-N-methyl-N-boc-propylamine, also known by its IUPAC name tert-butyl (3-bromopropyl)(methyl)carbamate, is a key bifunctional building block in modern organic synthesis, particularly within the realm of medicinal chemistry and drug development. Its structure incorporates a reactive primary alkyl bromide and a Boc-protected secondary amine, offering a versatile platform for the strategic introduction of a methylaminopropyl chain. This guide provides a comprehensive overview of its chemical properties, a detailed examination of its synthesis with mechanistic insights, its reactivity profile, and its application in the synthesis of pharmacologically active agents.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of this compound in a laboratory setting.

Physicochemical Data

| Property | Value | Reference(s) |

| CAS Number | 828272-19-1 | [1][2] |

| Molecular Formula | C₉H₁₈BrNO₂ | [1][2] |

| Molecular Weight | 252.15 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid/oil | |

| Boiling Point | 268.4±19.0 °C (Predicted) | [3] |

| Density | 1.254±0.06 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate | [3] |

| Storage | -20°C, protect from light, stored under nitrogen | [3] |

Safety Information

This compound is a hazardous substance and requires careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

GHS Hazard Statements: [3]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

GHS Pictograms:

Precautionary Statements: [3]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis of this compound: A Mechanistic Perspective

The synthesis of this compound is typically achieved from the corresponding alcohol, tert-butyl (3-hydroxypropyl)(methyl)carbamate, via an Appel reaction. This transformation is a reliable method for the conversion of alcohols to alkyl halides under mild conditions.

Experimental Protocol

The following protocol is a representative example of the synthesis of this compound:

-

To a solution of tert-butyl (3-hydroxypropyl)(methyl)carbamate (1.0 equiv) in dichloromethane (DCM) in a round-bottom flask, add triphenylphosphine (PPh₃) (1.3 equiv).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add carbon tetrabromide (CBr₄) (1.3 equiv) to the cooled solution.

-

Stir the reaction mixture at 0 °C for 1.5 hours.

-

Quench the reaction by adding water.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with aqueous sodium carbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., petroleum ether/ethyl acetate 93:7) to yield this compound as a light yellow oil.

Causality Behind Experimental Choices

-

Choice of Reagents (PPh₃ and CBr₄): The combination of triphenylphosphine and carbon tetrabromide is the classic reagent system for the Appel reaction. PPh₃ acts as an oxygen scavenger, and CBr₄ serves as the bromine source. The high thermodynamic driving force for this reaction is the formation of the very stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.

-

Reaction Conditions (0 °C and Anhydrous Solvent): The reaction is performed at 0 °C to control the exothermic nature of the initial steps and to minimize potential side reactions. The use of an anhydrous solvent like dichloromethane is crucial as the phosphonium intermediates are sensitive to moisture.

-

Workup Procedure: The aqueous workup is designed to remove the water-soluble byproducts. The sodium carbonate wash neutralizes any acidic species, and the brine wash helps to remove residual water from the organic layer.

-

Purification: Silica gel chromatography is a standard and effective method for separating the desired alkyl bromide from the nonpolar triphenylphosphine oxide byproduct.

Reaction Mechanism: The Appel Reaction

The synthesis proceeds through the well-established Appel reaction mechanism. Understanding this mechanism is key to troubleshooting and optimizing the reaction.

Caption: The Appel reaction mechanism for the conversion of an alcohol to an alkyl bromide.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its bifunctional nature. The terminal bromine atom is a good leaving group, making it susceptible to nucleophilic substitution, while the Boc-protected amine is stable under a variety of reaction conditions but can be readily deprotected under acidic conditions.

Reactivity Profile

-

Alkylation of Nucleophiles: The primary alkyl bromide readily undergoes Sₙ2 reactions with a wide range of nucleophiles, including amines, phenols, thiols, and carbanions. This allows for the facile introduction of the N-Boc-N-methylpropylamino moiety onto various molecular scaffolds.

-

Stability of the Boc Group: The tert-butoxycarbonyl (Boc) protecting group is robust towards many reagents, including organometallics, hydrides, and basic conditions. This orthogonality allows for selective manipulation of other functional groups in the molecule without affecting the protected amine.

-

Deprotection: The Boc group is easily removed under acidic conditions, typically with trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an organic solvent, to liberate the secondary amine.

Application in Drug Discovery: Synthesis of Bioactive Molecules

This compound is a valuable building block for the synthesis of various drug candidates and pharmacologically active compounds. Its ability to act as a flexible linker is particularly useful in connecting different pharmacophores. A notable application is in the development of Selective Androgen Receptor Modulators (SARMs).

Case Study: Synthesis of SARM Analogs

SARMs are a class of therapeutic compounds that have similar anabolic effects to androgenic steroids but with reduced androgenic effects. The development of nonsteroidal SARMs often involves the synthesis of molecules with a central core and various side chains that modulate receptor affinity and selectivity. This compound can be used to introduce a key side chain.

The following workflow illustrates a generalized synthetic route where this compound is used to alkylate a phenolic core, a common structural motif in SARM design.

Caption: Generalized workflow for the synthesis of a SARM analog using this compound.

This synthetic strategy allows for the late-stage introduction of the methylaminopropyl side chain, providing flexibility in the design and synthesis of a library of SARM candidates for structure-activity relationship (SAR) studies.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the N-methyl group (a singlet around 2.9 ppm), and three methylene groups as multiplets in the range of 1.9-3.5 ppm.

-

¹³C NMR: The carbon NMR spectrum should display signals for the quaternary carbon and methyls of the Boc group, the N-methyl carbon, and the three methylene carbons of the propyl chain.

-

IR Spectroscopy: The infrared spectrum will be characterized by strong C-H stretching vibrations, a strong C=O stretch for the carbamate carbonyl group (around 1680-1700 cm⁻¹), and C-N and C-O stretching bands. The C-Br stretch is expected to appear in the fingerprint region.

Conclusion

This compound is a highly valuable and versatile reagent for organic synthesis, particularly in the field of drug discovery. Its well-defined reactivity, coupled with the stability of the Boc protecting group, allows for its strategic incorporation into complex molecules. A thorough understanding of its chemical properties, synthesis, and safe handling procedures is essential for its effective utilization in the laboratory. As the demand for novel therapeutics continues to grow, the importance of such bifunctional building blocks in the design and synthesis of the next generation of drugs is set to increase.

References

-

PubChem. tert-butyl N-(3-bromopropyl)-N-methylcarbamate. Available from: [Link]

- Google Patents. CN106916148B - Method for synthesizing brexpiprazole.

-

Indian Academy of Sciences. Delineating an alternate convergent synthesis of brexpiprazole: a novel use of commercial 6,7-dihydrobenzo[b]thiophen-4(5H)-one. Available from: [Link]

-

Synthesis, structural activity-relationships, and biological evaluation of novel amide-based allosteric binding site antagonists in NR1A/NR2B N-methyl-D-aspartate receptors. PubMed Central. Available from: [Link]

-

Pharmaffiliates. CAS No : 828272-19-1 | Product Name : this compound. Available from: [Link]

-

PubChem. tert-butyl N-(3-bromopropyl)-N-methylcarbamate. Available from: [Link]

Sources

- 1. R&D work: Alkylation of amines with alkylboronic acids - GalChimia [galchimia.com]

- 2. Design, Synthesis, and Biological Characterization of Metabolically Stable Selective Androgen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. tert-Butyl 3-bromopropylcarbamate | 83948-53-2 [chemicalbook.com]

N-Boc-N-methyl-3-bromopropylamine CAS number 828272-19-1

An In-Depth Technical Guide to N-Boc-N-methyl-3-bromopropylamine (CAS: 828272-19-1)

Prepared by: Gemini, Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and process development scientists utilizing N-Boc-N-methyl-3-bromopropylamine. It moves beyond a simple recitation of properties to provide a deeper understanding of its synthesis, reactivity, and strategic application in modern organic synthesis, particularly within the context of drug discovery and development.

Introduction: A Versatile Bifunctional Building Block

N-Boc-N-methyl-3-bromopropylamine is a valuable synthetic intermediate, strategically designed for the controlled introduction of a methyl-aminopropyl linker into target molecules. Its utility stems from its bifunctional nature: a reactive primary alkyl bromide for nucleophilic substitution and a stable, acid-labile tert-butyloxycarbonyl (Boc) protected secondary amine. This arrangement allows for selective alkylation at the propyl chain's terminus while the nitrogen atom remains masked, preventing unwanted side reactions such as self-condensation or over-alkylation. This guide will elucidate the chemical principles that make this reagent a powerful tool in multistep synthesis.[1][]

Section 1: Core Physicochemical & Handling Data

A precise understanding of a reagent's physical properties is fundamental to its effective use in the laboratory. The key specifications for N-Boc-N-methyl-3-bromopropylamine are summarized below.

| Property | Value | Source(s) |

| CAS Number | 828272-19-1 | [3][4][5][6] |

| Molecular Formula | C₉H₁₈BrNO₂ | [3][4][6] |

| Molecular Weight | 252.15 g/mol | [3][4][6][7] |

| Appearance | Colorless to light yellow liquid | [3][8] |

| Boiling Point | 268.4±19.0 °C (Predicted) | [3] |

| Density | 1.254±0.06 g/cm³ (Predicted) | [3] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate | [3][8] |

| Storage | -20°C, protect from light, stored under nitrogen | [3][8] |

| InChIKey | PIUWBRCCWDAPFG-UHFFFAOYSA-N | [3][4] |

Section 2: The Strategic Role of the Boc Protecting Group

The functionality of N-Boc-N-methyl-3-bromopropylamine is critically dependent on the tert-butyloxycarbonyl (Boc) group. Amines are potent nucleophiles and bases, which can interfere with many synthetic transformations.[9] The Boc group serves as a temporary mask, rendering the amine nitrogen non-nucleophilic and non-basic, thereby directing the reactivity of the molecule exclusively to the alkyl bromide terminus.

The Boc group is installed using di-tert-butyl dicarbonate (Boc₂O). Its key advantage lies in its stability under a wide range of non-acidic conditions, including exposure to most nucleophiles and bases, making it orthogonal to many other protecting groups like Fmoc. Crucially, it is readily cleaved under anhydrous acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid in methanol.[9] This deprotection mechanism proceeds via the formation of a stable tert-butyl cation, which subsequently decomposes into isobutylene and carbon dioxide, ensuring a clean and irreversible removal.[9][10]

Section 3: Synthesis Protocol

The synthesis of N-Boc-N-methyl-3-bromopropylamine is typically achieved via a straightforward bromination of the corresponding alcohol precursor, tert-butyl (3-hydroxypropyl)(methyl)carbamate, often using an Appel-type reaction.[3][11]

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established procedures.[3][11]

-

Reaction Setup: To a 100 mL round-bottom flask charged with tert-butyl (3-hydroxypropyl)(methyl)carbamate (1.00 equiv, e.g., 2.00 g, 10.60 mmol), add dichloromethane (DCM, 20.00 mL) and triphenylphosphine (PPh₃) (1.30 equiv, e.g., 3.67 g, 13.80 mmol).

-

Cooling: Cool the resulting solution to 0 °C using an ice bath.

-

Reagent Addition: Slowly add carbon tetrabromide (CBr₄) (1.30 equiv, e.g., 5.20 g, 13.80 mmol) portion-wise to the stirred solution at 0 °C.

-

Reaction: Stir the solution vigorously at 0 °C for 1.5 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).[12]

-

Quenching: Upon completion, quench the reaction by adding water (50.00 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 100 mL).

-

Washing: Combine the organic phases and wash sequentially with saturated aqueous sodium carbonate (Na₂CO₃) solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.

-

Purification: Purify the resulting residue by silica gel column chromatography, eluting with a petroleum ether/ethyl acetate gradient (e.g., starting with 93:7) to yield the final product as a light yellow oil.[3][11]

Section 4: Reactivity and Synthetic Applications

The primary utility of this reagent is as an electrophile in Sₙ2 reactions. The carbon atom bonded to the bromine is electron-deficient and susceptible to attack by a wide range of nucleophiles.

General Protocol: Nucleophilic Alkylation

This generalized protocol is based on common applications, such as the alkylation of phenols or other N-Boc protected amines.[13][14]

-

Nucleophile Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve the nucleophile (1.0 equiv) in a suitable anhydrous polar aprotic solvent (e.g., DMF, DMSO).

-

Deprotonation: Add a non-nucleophilic base (1.1 - 2.5 equiv, e.g., NaH, K₂CO₃, Cs₂CO₃). If using a hydride base, stir at 0 °C for 30-40 minutes to allow for complete deprotonation.[13][14]

-

Electrophile Addition: Add N-Boc-N-methyl-3-bromopropylamine (1.0 - 1.2 equiv) dropwise to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature or heat as necessary (e.g., 60-80 °C) while stirring.[13] Monitor the reaction progress by TLC.

-

Workup: Upon completion, cool the reaction to room temperature and carefully quench by pouring it into ice water.

-

Extraction: Extract the product into an appropriate organic solvent (e.g., ethyl acetate, DCM).

-

Purification: Wash the combined organic layers, dry, concentrate, and purify the crude product via column chromatography or recrystallization.

Causality and Trustworthiness: The choice of a polar aprotic solvent like DMF is critical; it effectively solvates the cation of the base while leaving the anionic nucleophile "naked" and highly reactive, promoting the Sₙ2 pathway.[15] The Boc group's stability to the basic conditions is a key design feature, ensuring the reaction's selectivity.[16] Monitoring by TLC provides a self-validating system to confirm the consumption of starting materials and the formation of a new, distinct product spot before proceeding to workup.[12]

Section 5: Significance in Drug Development

Pharmaceutical intermediates are the foundational components that bridge basic chemical synthesis with the production of active pharmaceutical ingredients (APIs).[] N-Boc-N-methyl-3-bromopropylamine is a prime example of an intermediate that allows for systematic structural modification of lead compounds—a core activity in medicinal chemistry.

The N-methyl-propylamine linker it installs can:

-

Modulate Physicochemical Properties: Introduce a basic nitrogen center (after deprotection) to improve aqueous solubility and bioavailability.

-

Serve as a Linker: Tether a pharmacophore to another part of a molecule or a solid support.

-

Explore Structure-Activity Relationships (SAR): The three-carbon chain provides specific spatial orientation and flexibility for a terminal functional group to interact with a biological target, such as an enzyme or receptor.[17] The N-methyl group can enhance metabolic stability or fine-tune binding interactions compared to an unsubstituted amine.

Section 6: Safety and Handling

As a reactive alkylating agent, proper handling is essential. The compound presents several hazards as defined by the Globally Harmonized System (GHS).[3]

| Hazard Code | Statement | Class |

| H302 | Harmful if swallowed | Acute toxicity, oral |

| H312 | Harmful in contact with skin | Acute toxicity, dermal |

| H332 | Harmful if inhaled | Acute toxicity, inhalation |

| H315 | Causes skin irritation | Skin corrosion/irritation |

| H319 | Causes serious eye irritation | Serious eye damage/irritation |

| H335 | May cause respiratory irritation | Specific target organ toxicity |

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[3]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection (safety goggles and/or face shield).[3]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[3]

-

First Aid (IF IN EYES): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical advice.[3]

Conclusion

N-Boc-N-methyl-3-bromopropylamine (CAS 828272-19-1) is more than a simple chemical; it is a sophisticated synthetic tool. Its design, leveraging the robust and selectively-labile Boc protecting group, enables chemists to perform clean and predictable alkylation reactions. This capability is of paramount importance in the iterative and complex process of drug discovery, where precise control over molecular architecture is directly linked to therapeutic efficacy and safety. This guide provides the foundational knowledge and practical protocols necessary for its successful and safe implementation in the laboratory.

References

-

A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. National Institutes of Health (NIH). [Link]

-

Boc Protecting Group for Amines. Chemistry Steps. [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Boc Protection Mechanism (Boc2O). Common Organic Chemistry. [Link]

-

tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

-

CAS No : 828272-19-1 | Product Name : 3-Bromo-N-methyl-N-boc-propylamine. Pharmaffiliates. [Link]

-

What conditions can I use for the alkylation of 7-hydroxycoumarin dimer with N-Boc-3-bromopropylamine?. ResearchGate. [Link]

-

tert-butyl N-(3-bromopropyl)-N-methylcarbamate | C9H18BrNO2. PubChem. [Link]

-

16.6: Multistep Synthesis. Chemistry LibreTexts. [Link]

-

How to do alkylation of NHBOc amines using alkyl bromide?. ResearchGate. [Link]

-

Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling. Princeton University. [Link]

-

Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. ResearchGate. [Link]

-

Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. National Institutes of Health (NIH). [Link]

-

N-Methylisopropylamine synthesis. Reddit. [Link]

-

Alkylation of Boc protected secondary amines?. ResearchGate. [Link]

-

Synthesis of Step A: N-Benzyloxycarbonyl-3-bromopropylamine. PrepChem.com. [Link]

-

3-Bromopropylamine | C3H8BrN. PubChem. [Link]

-

Synthesis, structural activity-relationships, and biological evaluation of novel amide-based allosteric binding site antagonists in NR1A/NR2B N-methyl-D-aspartate receptors. PubMed Central. [Link]

-

Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. Organic Syntheses. [Link]

-

Unlock Peptide Synthesis: The Role of N-BOC-3-Aminopropyl Bromide in Advanced Organic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 3. This compound | 828272-19-1 [amp.chemicalbook.com]

- 4. This compound | CAS: 828272-19-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. scbt.com [scbt.com]

- 7. tert-butyl N-(3-bromopropyl)-N-methylcarbamate | C9H18BrNO2 | CID 46780899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-溴-N-甲基-N-BOC-丙胺 CAS#: 828272-19-1 [m.chemicalbook.com]

- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound | 828272-19-1 [chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Boc-Protected Amino Groups [organic-chemistry.org]

- 17. Synthesis, structural activity-relationships, and biological evaluation of novel amide-based allosteric binding site antagonists in NR1A/NR2B N-methyl-D-aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 3-Bromo-N-methyl-N-boc-propylamine: Properties, Synthesis, and Strategic Applications

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: 3-Bromo-N-methyl-N-boc-propylamine, also known as tert-butyl (3-bromopropyl)(methyl)carbamate, is a bifunctional synthetic building block of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a reactive alkyl bromide for nucleophilic substitution and a tert-butyloxycarbonyl (Boc)-protected secondary amine, which allows for sequential and controlled chemical transformations. This guide provides a comprehensive overview of its physicochemical properties, a detailed and validated synthesis protocol, key applications in drug discovery, and essential safety and handling information. The content herein is curated to provide researchers and drug development professionals with the technical insights required to effectively utilize this versatile reagent in their synthetic campaigns.

Core Physicochemical Profile

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application in experimental design. This compound is typically supplied as a colorless to light yellow liquid, and its key properties are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 252.15 g/mol | [1][2][3] |

| Molecular Formula | C₉H₁₈BrNO₂ | [1][2][3] |

| CAS Number | 828272-19-1 | [1][4] |

| Appearance | Colorless to light yellow liquid/oil | [4] |

| Predicted Boiling Point | 268.4 ± 19.0 °C | [4] |

| Predicted Density | 1.254 ± 0.06 g/cm³ | [4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate | [4] |

| Storage Conditions | -20°C, protect from light, stored under nitrogen | [4] |

Synthesis and Purification: An Experimental Deep Dive

The reliable synthesis of this compound is critical for its use in multi-step synthetic routes. A common and efficient method is the bromination of its corresponding alcohol precursor, tert-butyl (3-hydroxypropyl)(methyl)carbamate, via an Appel-type reaction.

Reaction Principle and Causality

The conversion of the primary alcohol to an alkyl bromide is achieved using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃). This is a classic Appel reaction. The mechanism begins with the reaction of PPh₃ and CBr₄ to form a phosphonium salt, [Ph₃PBr]⁺Br₃⁻. The alcohol then attacks the phosphonium ion, and subsequent intramolecular rearrangement eliminates the stable triphenylphosphine oxide, yielding the desired alkyl bromide. This method is favored due to its mild reaction conditions and high yields, avoiding the harsh acidic environments of other bromination techniques that could inadvertently cleave the acid-labile Boc protecting group.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Detailed, Self-Validating Experimental Protocol

This protocol is adapted from established procedures and includes steps for purification and validation.[4][5]

Materials:

-

tert-butyl (3-hydroxypropyl)(methyl)carbamate (1.00 equiv)

-

Triphenylphosphine (PPh₃) (1.30 equiv)

-

Carbon tetrabromide (CBr₄) (1.30 equiv)

-

Dichloromethane (DCM), anhydrous

-

Deionized Water (H₂O)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

-

Saturated aqueous Sodium Chloride (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for column chromatography)

-

Petroleum Ether and Ethyl Acetate (for elution)

Procedure:

-

Vessel Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add tert-butyl (3-hydroxypropyl)(methyl)carbamate (1.00 equiv) and anhydrous Dichloromethane (DCM).

-

Reagent Addition: Add triphenylphosphine (1.30 equiv) to the solution and stir until dissolved. Cool the flask to 0 °C using an ice bath.

-

Initiation of Bromination: Slowly add carbon tetrabromide (1.30 equiv) portion-wise to the cooled solution. Causality Note: This addition is performed at 0 °C to control the reaction rate and minimize potential side reactions.

-

Reaction Monitoring: Stir the resulting solution at 0 °C for approximately 1.5 to 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, carefully quench the reaction by adding deionized water. Trustworthiness Note: Quenching deactivates any remaining reactive species and begins the separation process.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM. Combine the organic layers.

-

Washing: Wash the combined organic phase sequentially with saturated aqueous Na₂CO₃ (to neutralize any trace acids) and then with brine (to remove bulk water).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by silica gel column chromatography. A gradient of petroleum ether/ethyl acetate (e.g., starting from 95:5) is typically effective.[4][5] The final product is obtained as a light yellow oil.[4][5]

Strategic Applications in Drug Discovery

The utility of this compound lies in its bifunctional nature, enabling it to act as a versatile linker or side-chain precursor.

The alkyl bromide serves as a potent electrophile for Sₙ2 reactions with a wide range of nucleophiles, such as phenols, thiols, and amines. The Boc-protected amine is stable to these conditions but can be readily deprotected under acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal a secondary amine. This newly liberated amine is then available for subsequent reactions like amide bond formation, reductive amination, or arylation.

This two-stage reactivity makes it an ideal reagent for:

-

Linker Chemistry: Introducing a flexible, three-carbon N-methylated chain to connect two different molecular fragments.

-

Pharmacophore Modification: Attaching the N-methyl-propylamine moiety to a core scaffold to modulate solubility, pKa, and ligand-receptor interactions. Such modifications are a cornerstone of lead optimization in drug discovery.[6]

-

Peptide Synthesis: While not a direct amino acid, related structures are crucial as intermediates and for creating modified peptides with enhanced biological properties.[7]

Bifunctional Reactivity Diagram

Caption: Sequential reactivity of this compound.

Safety, Handling, and Storage

As with any reactive chemical, adherence to strict safety protocols is mandatory. The compound is classified with several hazards that necessitate careful handling.[3]

| Hazard Code | Statement |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Handling Recommendations:

-

Always use this chemical within a certified chemical fume hood.[4]

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[4]

-

Avoid breathing vapors or mists.[4]

-

Wash hands thoroughly after handling.[4]

Storage:

-

Store in a tightly sealed container in a freezer at -20°C.[4]

-

To maintain stability, store under an inert atmosphere (nitrogen or argon).[4]

-

Protect from light.[4]

Conclusion

This compound is a high-value reagent for chemical scientists engaged in the synthesis of complex organic molecules. Its well-defined physicochemical properties, straightforward synthesis, and predictable bifunctional reactivity make it a reliable tool for introducing the N-methyl-propylamine linker, a common structural motif in pharmacologically active compounds. By understanding the principles behind its synthesis and application, and by adhering to rigorous safety standards, researchers can effectively leverage this compound to advance their projects in drug discovery and materials science.

References

-

Pharmaffiliates. (n.d.). CAS No : 828272-19-1 | Product Name : this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). tert-butyl N-(3-bromopropyl)-N-methylcarbamate. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). tert-butyl N-(3-bromopropyl)carbamate. PubChem Compound Database. Retrieved from [Link]

-

LookChem. (n.d.). Unlocking Peptide Synthesis: The Power of 3-(N-Boc-N-methylamino)propylamine. Retrieved from [Link]

-

Yorimitsu, H., et al. (2016). Synthesis of N-Boc-Propargylic and Allylic Amines by Reaction of Organomagnesium Reagents with N-Boc-Aminals and Their Oxidation to N-Boc-Ketimines. Organic Letters, 18(2), 276-279. Retrieved from [Link]

-

Fernández-Mato, Y., et al. (2023). Propargylamine: an important moiety in drug discovery. Future Medicinal Chemistry, 15(7), 547-566. Retrieved from [Link]

-

Graeff, D. P., et al. (2023). Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. Organic Syntheses, 100, 61-83. Retrieved from [Link]

Sources

- 1. This compound | CAS: 828272-19-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. scbt.com [scbt.com]

- 3. tert-butyl N-(3-bromopropyl)-N-methylcarbamate | C9H18BrNO2 | CID 46780899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 828272-19-1 [amp.chemicalbook.com]

- 5. This compound | 828272-19-1 [chemicalbook.com]

- 6. Propargylamine: an important moiety in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

Spectroscopic Characterization of 3-Bromo-N-methyl-N-boc-propylamine: A Technical Guide

Affiliation: Gemini Advanced Synthetics

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for 3-Bromo-N-methyl-N-boc-propylamine, a key intermediate in pharmaceutical synthesis. The document details the expected ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. Each section includes a detailed interpretation of the spectral features, underpinned by fundamental principles of spectroscopic analysis and supported by data from analogous structures. This guide is intended for researchers, scientists, and professionals in drug development, offering a practical framework for the characterization of N-Boc protected amino compounds.

Introduction

This compound, with the CAS number 828272-19-1, is a valuable bifunctional molecule utilized in organic synthesis.[1][2][3] Its structure incorporates a terminal bromine atom, a secondary amine protected by a tert-butoxycarbonyl (Boc) group, and a propyl chain. This combination of features makes it a versatile building block for the introduction of a protected aminopropyl moiety in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

Accurate spectroscopic characterization is paramount to confirm the identity and purity of this compound after synthesis. This guide provides an in-depth analysis of its expected spectroscopic signature across various analytical techniques.

Molecular Structure and Key Features

The structure of this compound is fundamental to understanding its spectroscopic properties. The molecule can be systematically named as tert-butyl (3-bromopropyl)(methyl)carbamate.[2][3]

Molecular Formula: C₉H₁₈BrNO₂[1][2][4]

Molecular Weight: 252.15 g/mol [1][2][3][4]

The key structural features that will influence the spectroscopic data are:

-

N-Boc group: The tert-butyl group will produce a characteristic strong singlet in the ¹H NMR and distinct signals in the ¹³C NMR. The carbonyl group will have a prominent absorption in the IR spectrum.

-

Propyl chain: The three methylene groups (-CH₂-) will exhibit distinct signals in both ¹H and ¹³C NMR spectra due to their different chemical environments.

-

N-methyl group: This will give rise to a singlet in the ¹H NMR and a signal in the upfield region of the ¹³C NMR spectrum.

-

Terminal Bromine: The electronegative bromine atom will deshield the adjacent methylene group, causing a downfield shift in its NMR signals.

Below is a diagram illustrating the molecular structure and the numbering convention used for the interpretation of NMR data.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environments in the molecule. The expected chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 3.44 | Triplet (t) | 2H | H-3 |

| 3.35 | Triplet (t) | 2H | H-1 |

| 2.88 | Singlet (s) | 3H | H-4 |

| 2.05 | Quintet (p) | 2H | H-2 |

| 1.46 | Singlet (s) | 9H | H-6, H-7, H-8 |

Interpretation of the ¹H NMR Spectrum

-

H-3 (δ ~3.44 ppm): The methylene protons adjacent to the electronegative bromine atom are expected to be the most deshielded of the propyl chain protons, appearing as a triplet due to coupling with the H-2 protons.

-

H-1 (δ ~3.35 ppm): The methylene protons attached to the nitrogen atom are also deshielded, appearing as a triplet due to coupling with the H-2 protons. The electron-withdrawing effect of the Boc group influences this shift.

-

H-4 (δ ~2.88 ppm): The methyl protons on the nitrogen atom appear as a sharp singlet as there are no adjacent protons for coupling.

-

H-2 (δ ~2.05 ppm): The central methylene protons of the propyl chain are coupled to both H-1 and H-3 protons (four neighboring protons). This should theoretically result in a quintet. This chemical shift is further upfield compared to H-1 and H-3 as it is further from the electronegative atoms.

-

H-6, H-7, H-8 (δ ~1.46 ppm): The nine protons of the tert-butyl group are chemically equivalent and show a strong singlet. This is a characteristic signal for a Boc-protecting group.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| 155.8 | C-5 (C=O) |

| 79.5 | C-6 |

| 49.5 | C-1 |

| 35.2 | C-4 |

| 32.6 | C-2 |

| 30.8 | C-3 |

| 28.4 | C-7, C-8, C-9 |

Interpretation of the ¹³C NMR Spectrum

-

C-5 (δ ~155.8 ppm): The carbonyl carbon of the Boc group is significantly deshielded and appears far downfield.

-

C-6 (δ ~79.5 ppm): The quaternary carbon of the tert-butyl group appears in the typical range for such carbons attached to an oxygen atom.

-

C-1 (δ ~49.5 ppm): The carbon atom attached to the nitrogen is deshielded by the nitrogen and the Boc group.

-

C-4 (δ ~35.2 ppm): The N-methyl carbon appears in the upfield region.

-

C-2 (δ ~32.6 ppm): The central carbon of the propyl chain.

-

C-3 (δ ~30.8 ppm): The carbon atom bonded to the bromine atom is deshielded, though the effect is less pronounced than for protons.

-

C-7, C-8, C-9 (δ ~28.4 ppm): The three equivalent methyl carbons of the tert-butyl group give a strong signal in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2975-2850 | Strong | C-H stretching (alkyl) |

| 1695 | Strong | C=O stretching (carbamate) |

| 1365 | Medium | C-H bending (tert-butyl) |

| 1160 | Strong | C-N stretching |

| 650 | Medium | C-Br stretching |

Interpretation of the IR Spectrum

-

C-H Stretching (2975-2850 cm⁻¹): Strong absorptions in this region are characteristic of C-H bonds in the alkyl portions of the molecule (propyl, methyl, and tert-butyl groups).

-

C=O Stretching (1695 cm⁻¹): A strong, sharp peak around this wavenumber is a definitive indication of the carbonyl group in the Boc-protecting group.

-

C-H Bending (1365 cm⁻¹): A medium intensity peak characteristic of the bending vibration of the tert-butyl group.

-

C-N Stretching (1160 cm⁻¹): A strong band corresponding to the stretching of the C-N bond of the carbamate.

-

C-Br Stretching (650 cm⁻¹): A medium intensity absorption in the fingerprint region is expected for the C-Br bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 251/253 | [M]⁺, Molecular ion peak (presence of Br isotopes) |

| 195/197 | [M - C₄H₈]⁺, Loss of isobutylene |

| 152 | [M - Br - C₄H₉]⁺ |

| 57 | [C₄H₉]⁺, tert-butyl cation (base peak) |

Interpretation of the Mass Spectrum

-

Molecular Ion Peak ([M]⁺, m/z 251/253): The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, will result in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units.

-

Loss of Isobutylene ([M - C₄H₈]⁺, m/z 195/197): A common fragmentation pathway for Boc-protected amines is the loss of isobutylene from the tert-butyl group. This will also show the isotopic pattern of bromine.

-

[M - Br - C₄H₉]⁺ (m/z 152): Fragmentation involving the loss of a bromine radical and the tert-butyl group.

-

tert-butyl cation ([C₄H₉]⁺, m/z 57): The formation of the stable tert-butyl cation is highly favorable, and this peak is often the base peak (most intense peak) in the EI-MS of Boc-protected compounds.

Caption: Proposed key fragmentation pathways for this compound in Mass Spectrometry.

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the protection of 3-bromo-N-methylpropan-1-amine with di-tert-butyl dicarbonate (Boc₂O).

-

Step 1: Dissolve 3-bromo-N-methylpropan-1-amine hydrobromide in a suitable solvent such as dichloromethane (DCM).

-

Step 2: Add a base, for example, triethylamine (Et₃N), to neutralize the hydrobromide salt.

-

Step 3: Add a solution of di-tert-butyl dicarbonate in DCM dropwise to the reaction mixture at 0 °C.

-

Step 4: Allow the reaction to warm to room temperature and stir overnight.

-

Step 5: Work up the reaction by washing with aqueous solutions to remove salts and unreacted starting materials.

-

Step 6: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Step 7: Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra should be acquired on a 400 MHz or higher field spectrometer. The sample should be dissolved in deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal standard.

-

IR Spectroscopy: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (NaCl or KBr).

-

Mass Spectrometry: Mass spectra can be recorded on a mass spectrometer with an electron ionization (EI) source.

Conclusion

The spectroscopic data presented in this guide provide a detailed fingerprint for the characterization of this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS allows for unambiguous confirmation of the structure and an assessment of purity. This comprehensive analysis serves as a valuable resource for scientists working with this important synthetic intermediate, ensuring the quality and reliability of their research and development efforts.

References

- Royal Society of Chemistry. (2021). Electronic Supporting Information for Lightly congested amino terminal dendrimers. Amide-based stable structures with large-scale synthesis.

- ChemicalBook. This compound(828272-19-1) 1 H NMR.

- Santa Cruz Biotechnology. This compound.

- Finetech Industry Limited. This compound.

- ChemicalBook. This compound.

- PubChem. tert-butyl N-(3-bromopropyl)

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | 828272-19-1 [chemicalbook.com]

- 3. tert-butyl N-(3-bromopropyl)-N-methylcarbamate | C9H18BrNO2 | CID 46780899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS: 828272-19-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-Bromo-N-methyl-N-boc-propylamine

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the analysis and interpretation of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 3-Bromo-N-methyl-N-boc-propylamine. The structural elucidation of this molecule is critical for its application in organic synthesis, particularly as a versatile building block in the construction of more complex molecular architectures.

Introduction: The Crucial Role of ¹H NMR in the Characterization of N-Boc Protected Amines

In the landscape of modern organic synthesis, the protection of amine functionalities is a foundational strategy. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group due to its stability across a broad spectrum of reaction conditions and its straightforward removal under mild acidic conditions.[1][2] The confirmation of a successful N-Boc protection is a critical checkpoint in a synthetic sequence, and ¹H NMR spectroscopy stands as the most definitive and structurally informative method for this verification.[2] The ¹H NMR spectrum provides unambiguous evidence of the successful installation of the Boc group and allows for the detailed structural analysis of the entire molecule.

Molecular Structure and Proton Environments

To fully interpret the ¹H NMR spectrum of this compound, it is essential to first dissect its molecular structure and identify the distinct proton environments. Each unique set of protons will give rise to a separate signal in the NMR spectrum.

Caption: Molecular structure of this compound with distinct proton environments labeled (a-e).

As illustrated, there are five distinct sets of non-equivalent protons in the molecule:

-

Ha: The two protons on the carbon adjacent to the bromine atom (-CH₂-Br).

-

Hb: The two protons on the central carbon of the propyl chain (-CH₂-).

-

Hc: The two protons on the carbon adjacent to the nitrogen atom (-CH₂-N).

-

Hd: The three protons of the N-methyl group (-N-CH₃).

-

He: The nine equivalent protons of the tert-butyl group of the Boc protecting group (-C(CH₃)₃).

Predicted ¹H NMR Spectrum: A Detailed Analysis

The chemical shift (δ), multiplicity (splitting pattern), and integration of each signal provide the necessary information for structural elucidation. The predicted ¹H NMR spectrum is based on established principles of NMR spectroscopy and data from analogous structures.[3][4][5]

The N-Boc Group Signal (He)

The most recognizable signal in the ¹H NMR spectrum of an N-Boc protected amine is that of the tert-butyl group.[1]

-

Chemical Shift (δ): Expected to appear as a sharp, intense singlet around 1.4-1.5 ppm .[1] This upfield chemical shift is characteristic of saturated alkyl protons.

-

Multiplicity: A singlet (s) , as all nine protons are chemically equivalent and have no adjacent non-equivalent protons to couple with.

-

Integration: The integral of this signal will correspond to 9H .

The N-Methyl Group Signal (Hd)

The presence of the N-methyl group is a key feature of the target molecule.

-

Chemical Shift (δ): This signal is anticipated to be a singlet in the region of 2.8-3.0 ppm . The electron-withdrawing nature of the nitrogen and the Boc group will shift these protons downfield compared to a simple alkane.

-

Multiplicity: A singlet (s) because these protons are not coupled to any neighboring protons.

-

Integration: The integral will correspond to 3H .

The Propyl Chain Protons (Ha, Hb, Hc)

The three methylene groups of the propyl chain will give rise to distinct signals, the chemical shifts of which are influenced by the neighboring electronegative atoms (Br and N).

-

Ha (-CH₂-Br):

-

Chemical Shift (δ): The bromine atom is highly electronegative, causing a significant downfield shift. This signal is expected to be a triplet around 3.4-3.5 ppm . For the analogous tert-butyl (3-bromopropyl)carbamate, this signal appears at 3.44 ppm.[3]

-

Multiplicity: A triplet (t) due to coupling with the two adjacent Hb protons (n+1 = 2+1 = 3).

-

Integration: The integral will correspond to 2H .

-

-

Hc (-CH₂-N):

-

Chemical Shift (δ): The nitrogen atom and the electron-withdrawing Boc group will also cause a downfield shift. This signal is predicted to be a triplet around 3.2-3.3 ppm . In tert-butyl (3-bromopropyl)carbamate, the corresponding signal is a quartet at 3.28 ppm (due to additional coupling with the N-H proton).[3] The absence of the N-H proton in our target molecule simplifies this to a triplet.

-

Multiplicity: A triplet (t) due to coupling with the two adjacent Hb protons (n+1 = 2+1 = 3).

-

Integration: The integral will correspond to 2H .

-

-

Hb (-CH₂-):

-

Chemical Shift (δ): This central methylene group is flanked by two other methylene groups, placing its signal in a more upfield region compared to Ha and Hc. It is expected to appear as a multiplet around 2.0-2.2 ppm . The corresponding signal in tert-butyl (3-bromopropyl)carbamate is a quintet at 2.05 ppm.[3]

-

Multiplicity: A quintet (quin) or multiplet (m) , as these protons are coupled to both the two Ha protons and the two Hc protons (n+1 = 4+1 = 5).

-

Integration: The integral will correspond to 2H .

-

Summary of Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR data for this compound, typically recorded in deuterated chloroform (CDCl₃).

| Protons | Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -C(CH ₃)₃ | He | 1.4 - 1.5 | Singlet (s) | 9H |

| -CH ₂- | Hb | 2.0 - 2.2 | Quintet (quin) | 2H |

| -N-CH ₃ | Hd | 2.8 - 3.0 | Singlet (s) | 3H |

| -CH ₂-N | Hc | 3.2 - 3.3 | Triplet (t) | 2H |

| -CH ₂-Br | Ha | 3.4 - 3.5 | Triplet (t) | 2H |

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section provides a standardized, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

Materials and Instrumentation

-

Sample: this compound (5-10 mg)

-

NMR Solvent: Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

-

Apparatus: NMR tube (5 mm), pipette, vial

-

Instrumentation: 300 MHz (or higher) NMR spectrometer

Sample Preparation

-

Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

-

Gently swirl or vortex the vial to ensure the sample is completely dissolved.

-

Using a pipette, transfer the solution to a 5 mm NMR tube.

-

Cap the NMR tube securely.

Instrument Setup and Data Acquisition

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth according to the manufacturer's guidelines.

-

Introduce the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, as indicated by the sharpness and symmetry of the lock signal.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 8-16 scans).

-

Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate all signals in the spectrum.

Data Interpretation Workflow

The following diagram outlines the logical workflow for the interpretation of the acquired ¹H NMR spectrum.

Caption: Logical workflow for the interpretation of the ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information that is essential for its unequivocal identification. By carefully analyzing the chemical shifts, multiplicities, and integrations of the five distinct proton signals, researchers can confidently verify the structure of this important synthetic intermediate. This guide provides the foundational knowledge and practical protocols to empower scientists in their synthetic endeavors.

References

-

Electronic Supporting Information. The Royal Society of Chemistry. Available at: [Link]

-

Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Available at: [Link]

-

tert-butyl N-(3-bromopropyl)carbamate | C8H16BrNO2. PubChem. Available at: [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Available at: [Link]

-

1 H-NMR spectrum of N-Boc glutamic acid. ResearchGate. Available at: [Link]

-

Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. The Royal Society of Chemistry. Available at: [Link]

-

6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. Available at: [Link]

-

The Basics of Interpreting a Proton (1 H) NMR Spectrum. ACD/Labs. Available at: [Link]

Sources

An In-depth Technical Guide to the Infrared Spectroscopy of tert-butyl (3-bromopropyl)(methyl)carbamate

This guide provides a comprehensive analysis of the infrared (IR) spectrum of tert-butyl (3-bromopropyl)(methyl)carbamate. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. This document will delve into the theoretical underpinnings of the vibrational modes of this molecule, detail a robust experimental protocol for acquiring its IR spectrum, and provide a thorough interpretation of the spectral data, grounding all claims in authoritative sources.

Introduction: The Molecular Landscape of tert-butyl (3-bromopropyl)(methyl)carbamate

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational transitions of a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its natural vibrational modes. These absorptions provide a unique "fingerprint" that is directly correlated to the molecule's functional groups and overall structure.

The target of our investigation, tert-butyl (3-bromopropyl)(methyl)carbamate (C₈H₁₆BrNO₂), is a versatile organic compound featuring several key functional groups that give rise to a rich and informative IR spectrum.[1][2][3] Understanding the expected vibrational frequencies of these groups is paramount to a successful spectral interpretation.

The key structural features to consider are:

-

Carbamate Group (-O-C(=O)-N<): This is the central functional group, characterized by a strong carbonyl (C=O) stretching vibration and various C-O and C-N stretching modes.

-

tert-Butyl Group (-C(CH₃)₃): This bulky aliphatic group will exhibit characteristic C-H stretching and bending vibrations.

-

Alkyl Halide (C-Br): The carbon-bromine bond has a characteristic stretching vibration in the far-infrared region of the spectrum.

-

Propyl Chain (-CH₂-CH₂-CH₂-): The methylene groups of the propyl chain will show typical alkane C-H stretching and bending modes.

-

N-Methyl Group (-N-CH₃): The methyl group attached to the nitrogen atom will have its own distinct C-H stretching vibrations.

The interplay of these functional groups dictates the molecule's chemical properties and is reflected in its vibrational spectrum.

Caption: Experimental workflow for obtaining a neat IR spectrum.

Spectral Interpretation: Decoding the Vibrational Signature

The IR spectrum of tert-butyl (3-bromopropyl)(methyl)carbamate is a composite of the vibrational modes of its constituent functional groups. A systematic approach to interpretation involves analyzing different regions of the spectrum.

This region is typically where the most characteristic stretching vibrations of functional groups appear.

-

C-H Stretching (3000 - 2850 cm⁻¹): Expect to see multiple strong to medium absorption bands in this region arising from the sp³ C-H stretching vibrations of the tert-butyl, propyl, and N-methyl groups. [4][5][6]The N-methyl group can sometimes show a distinct band around 2820-2830 cm⁻¹. [7]

-

C=O Stretching (≈ 1700 cm⁻¹): The carbonyl stretch of the carbamate group is one of the most prominent features in the spectrum. For N,N-disubstituted carbamates, this peak is typically strong and sharp, appearing in the range of 1700-1680 cm⁻¹. [8][9][10]Its exact position can be influenced by the electronic environment.

This region contains a complex series of absorptions that are unique to the molecule as a whole, arising from bending vibrations and stretching of single bonds other than C-H.

-

C-H Bending (≈ 1470 - 1365 cm⁻¹): The scissoring and bending vibrations of the CH₂ groups in the propyl chain and the CH₃ groups of the tert-butyl and N-methyl moieties will appear here. The tert-butyl group often shows a characteristic pair of bands around 1390 cm⁻¹ and 1365 cm⁻¹.

-

C-N Stretching (≈ 1250 - 1020 cm⁻¹): The stretching vibration of the C-N bond in the carbamate will be present in this region. Aliphatic amines and related compounds typically show C-N stretching in this range. [10]

-

C-O Stretching (≈ 1250 - 1150 cm⁻¹): The carbamate group has two C-O single bonds, and their stretching vibrations will contribute to the complexity of this region.

-

C-Br Stretching (≈ 690 - 515 cm⁻¹): The stretching vibration of the carbon-bromine bond is expected to appear in the lower frequency end of the fingerprint region. [4][5][11]This band can sometimes be weak and may be difficult to assign definitively without comparative analysis.

| Wavenumber (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity |

| 3000 - 2850 | C-H (sp³) Stretch (Alkyl) | Strong to Medium |

| ≈ 1700 - 1680 | C=O Stretch (Carbamate) | Strong, Sharp |

| ≈ 1470 - 1450 | C-H Bend (CH₂ Scissoring) | Medium |

| ≈ 1390 & 1365 | C-H Bend (tert-Butyl) | Medium |

| ≈ 1250 - 1020 | C-N Stretch (Carbamate) | Medium to Strong |

| ≈ 1250 - 1150 | C-O Stretch (Carbamate) | Medium to Strong |

| ≈ 690 - 515 | C-Br Stretch | Weak to Medium |

Conclusion: A Tool for Verification and Discovery

The infrared spectrum of tert-butyl (3-bromopropyl)(methyl)carbamate provides a detailed and reliable fingerprint for its structural verification. By understanding the characteristic absorption frequencies of the carbamate, tert-butyl, and alkyl bromide functionalities, researchers can confidently identify this molecule and assess its purity. This guide has outlined the theoretical basis for spectral interpretation, provided a robust experimental protocol, and detailed the expected vibrational modes. This integrated approach ensures that the power of IR spectroscopy can be fully leveraged in a research and development setting, contributing to the advancement of chemical synthesis and drug discovery.

References

-

Fiveable. N-methyl groups Definition. [Link]

-

Chen, J. T., & Benson, W. R. (1966). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of AOAC INTERNATIONAL, 49(2), 412–455. [Link]

-

Chen, J. T., & Benson, W. R. (1966). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of the Association of Official Analytical Chemists, 49(2), 412-455. [Link]

-

University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Liquids. [Link]

-

López-López, A., et al. (2022). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Foods, 11(15), 2289. [Link]

-

University of Puget Sound. Table of Characteristic IR Absorptions. [Link]

-

Parra, T. (2020, July 18). How To Obtain A Neat IR Spectrum [Video]. YouTube. [Link]

-

Organic Chemistry with Victor. (2021, September 27). IR of a Liquid [Video]. YouTube. [Link]

-

WebAssign. Lab 2 - Infrared Spectroscopy (IR). [Link]

-

Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. [Link]

-

University of California, Santa Cruz. IR Tables. [Link]

-

ChemSrc. tert-Butyl 3-bromopropylcarbamate | CAS#:83948-53-2. [Link]

-

PubChem. tert-butyl N-(3-bromopropyl)carbamate. [Link]

-

Chemistry LibreTexts. (2023, November 6). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

Sources

- 1. CAS 83948-53-2: tert-Butyl 3-bromopropylcarbamate [cymitquimica.com]

- 2. tert-Butyl 3-bromopropylcarbamate | CAS#:83948-53-2 | Chemsrc [chemsrc.com]

- 3. tert-butyl N-(3-bromopropyl)carbamate | C8H16BrNO2 | CID 4460490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. fiveable.me [fiveable.me]

- 8. academic.oup.com [academic.oup.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study [mdpi.com]

- 11. orgchemboulder.com [orgchemboulder.com]

Mass spectrometry of 3-Bromo-N-methyl-N-boc-propylamine

An In-Depth Technical Guide to the Mass Spectrometric Analysis of 3-Bromo-N-methyl-N-boc-propylamine

Introduction

This compound is a key bifunctional intermediate in synthetic organic chemistry, frequently utilized in the construction of more complex molecules in pharmaceutical and materials science research. Its structure combines a reactive alkyl bromide, a secondary amine, and a tert-butyloxycarbonyl (Boc) protecting group. Accurate characterization of this molecule is paramount to ensure the integrity of subsequent synthetic steps. Mass spectrometry (MS) serves as a definitive analytical tool for this purpose, providing not only confirmation of molecular weight but also profound structural insights through controlled fragmentation.

This guide, intended for researchers and drug development professionals, provides a detailed examination of the mass spectrometric behavior of this compound. As dedicated literature on this specific compound is not widely available, this document synthesizes foundational mass spectrometry principles and established fragmentation patterns of its constituent functional groups—alkyl bromides, aliphatic amines, and Boc-carbamates—to construct a predictive and practical framework for its analysis.

Part 1: Molecular Signature & Isotopic Pattern

The initial step in any mass spectrometric analysis is the identification of the molecular ion. For this compound (Chemical Formula: C₉H₁₈BrNO₂), the most crucial characteristic is the presence of a bromine atom. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio of natural abundance.[1][2] This isotopic distribution imparts a highly distinctive signature on the mass spectrum.

Any ion containing a single bromine atom will appear not as a single peak, but as a pair of peaks (a doublet) separated by two mass-to-charge units (m/z), with nearly equal intensities.[2][3] This "M" and "M+2" pattern is a definitive indicator for the presence of bromine in the molecule or fragment.

Table 1: Calculated Mass of this compound

| Ion Species | Isotopologue | Monoisotopic Mass (Da) | Predicted m/z (Positive ESI) |

| [M] | C₉H₁₈⁷⁹BrNO₂ | 267.052 | [M+H]⁺ at 268.06 |

| [M+2] | C₉H₁₈⁸¹BrNO₂ | 269.050 | [M+2+H]⁺ at 270.06 |

Part 2: Fragmentation Analysis under Electrospray Ionization (ESI-MS/MS)

Electrospray ionization (ESI) is the preferred method for a polar, thermally labile molecule like this, as it is a "soft" ionization technique that typically preserves the molecular ion for subsequent fragmentation analysis (MS/MS). Analysis is best performed in positive ion mode, where the molecule readily accepts a proton to form the [M+H]⁺ adduct. The fragmentation of the protonated molecule is predictable and dominated by the lability of the Boc protecting group.[4][5]

Primary Fragmentation Pathways: The Boc Group Cascade

The tert-butyloxycarbonyl (Boc) group is designed for easy removal, a property that dictates its fragmentation behavior. Upon collisional activation in the mass spectrometer, the [M+H]⁺ ion undergoes characteristic neutral losses.

-

Loss of Isobutylene (C₄H₈): The most facile and commonly observed fragmentation pathway for Boc-protected amines is the elimination of isobutylene (56 Da) via a six-membered ring rearrangement, often likened to a McLafferty-type rearrangement.[4][6][7] This yields a protonated carbamic acid intermediate.

-

Loss of Carbon Dioxide (CO₂): The resulting carbamic acid is unstable and readily loses carbon dioxide (44 Da) to produce the protonated, de-protected amine.

-

Combined Loss of Boc Group: Often, these two steps occur in rapid succession, leading to a total neutral loss of 100 Da (isobutylene + CO₂). The resulting fragment corresponds to the protonated N-methyl-3-bromopropylamine.[4]

Secondary Fragmentation Pathways: Backbone & Alkyl Halide Cleavage

While Boc group fragmentation dominates, other cleavages can occur, typically at higher collision energies.

-

Alpha-Cleavage: This is a characteristic fragmentation pathway for amines, driven by the formation of a stable, resonance-stabilized iminium ion.[8][9] Cleavage of the Cα-Cβ bond in the propyl chain is the most likely alpha-cleavage event, leading to the loss of the largest substituent on the nitrogen.

-

C-Br Bond Cleavage: Direct cleavage of the carbon-bromine bond can also occur, resulting in the loss of a bromine radical.[9][10] This fragmentation pathway is generally less favored in ESI compared to the facile losses from the Boc group.

The logical flow of these fragmentation events is depicted below.

Caption: Predicted ESI-MS/MS fragmentation pathways for protonated this compound.

Table 2: Predicted Key Fragments in Positive Ion ESI-MS/MS

| Predicted m/z (⁷⁹Br/⁸¹Br) | Neutral Loss (Da) | Fragment Ion Structure / Description | Diagnostic Value |

| 268 / 270 | - | [M+H]⁺: Protonated Molecular Ion | Confirms molecular weight and presence of Bromine. |

| 212 / 214 | 56 | [M+H - C₄H₈]⁺: Loss of isobutylene | Confirmatory evidence of the Boc group. |

| 168 / 170 | 100 | [M+H - C₄H₈ - CO₂]⁺: Fully deprotected amine | Confirms the underlying amine structure. |

| 135 / 137 | 133 | [C₄H₈Br]⁺: Bromobutyl fragment | Indicates fragmentation of the propyl chain. |

| 116 | 152/154 | [C₅H₁₀NO₂]⁺: Boc-N-CH₃ fragment | Result of alpha-cleavage; confirms N-substitution. |

Part 3: Experimental Protocol

A robust and reproducible analysis requires careful optimization of both chromatographic separation and mass spectrometer parameters.

Step-by-Step Methodology

-

Sample Preparation:

-

Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL to create a stock solution.

-

Perform a serial dilution from the stock solution using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a final concentration of 1-10 µg/mL.

-

Filter the final solution through a 0.22 µm syringe filter to remove any particulates.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: A standard C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Rationale: Formic acid is a preferred mobile phase additive as it effectively promotes protonation for ESI while being less harsh than trifluoroacetic acid (TFA), which can cause premature deprotection of the Boc group in the ion source.[11]

-

Gradient: A generic gradient starting at 5% B, ramping to 95% B over 5-7 minutes, holding for 1-2 minutes, and re-equilibrating is a good starting point.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 1 - 5 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

MS1 Full Scan: Scan a range appropriate for the parent ion, e.g., m/z 100-400, to confirm the presence of the [M+H]⁺ doublet at m/z 268/270.

-

MS/MS Analysis:

-

Precursor Ions: Select both m/z 268.1 and 270.1 for collision-induced dissociation (CID).

-

Collision Energy (CE): Apply a stepped or ramped collision energy (e.g., 10-40 eV). This is critical because the low-energy collisions will induce the facile loss of the Boc group, while higher energies may be required to fragment the underlying molecular backbone.

-

Detector: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to confirm the elemental composition of the parent and fragment ions.

-

-

Experimental Workflow Diagram

Caption: A standard workflow for the characterization of this compound.

Part 4: Data Interpretation & Structural Verification

A successful analysis will yield a data set with several key confirmatory features:

-

Chromatographic Peak: A single, sharp chromatographic peak corresponding to the compound of interest.

-

MS1 Spectrum: The full scan mass spectrum extracted from this peak must show the characteristic 1:1 doublet at m/z 268/270.

-

MS/MS Spectrum: The product ion spectrum must contain the predicted fragment ions. The most intense signals should correspond to the neutral loss of isobutylene (a doublet at m/z 212/214) and/or the fully deprotected amine (a doublet at m/z 168/170). The continued presence of the 1:1 bromine isotopic pattern in these major fragments is a powerful confirmation that the bromine atom is intact after the initial fragmentation event.

By systematically verifying the presence of the correct molecular ion and the logical cascade of fragments derived from the Boc group and amine backbone, one can achieve unambiguous identification and structural confirmation of this compound.

References

-

Chemguide. (n.d.). Mass Spectra - The M+2 Peak. Retrieved from [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

-

Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. Retrieved from [Link]

-

Chad's Prep. (n.d.). Fragmentation Patterns: Alkyl Halides, Alcohols, and Amines. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]

-

Save My Exams. (2023). The M+1 & M+2 Peaks | Cambridge (CIE) AS Chemistry Revision Notes. Retrieved from [Link]

-

Problems in Chemistry. (2023, January 26). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 6.7: Other Important Isotopes- Br and Cl. Retrieved from [Link]

-

Gaggini, F., et al. (2005). Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry. Journal of Mass Spectrometry, 40(7), 915-925. Retrieved from [Link]

-

Let's Talk Chemistry. (2023, May 11). Fragmentation of Alkyl halide & Ether| Mass spectroscopy [Video]. YouTube. Retrieved from [Link]

-

Gulyas, B., et al. (2012). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. Journal of the American Society for Mass Spectrometry, 23(10), 1752-1762. Retrieved from [Link]

-

Ramesh, V., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid Communications in Mass Spectrometry, 22(21), 3339-3352. Retrieved from [Link]

-

Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines.... Retrieved from [Link]

-

Ramesh, M., et al. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides. Journal of the American Society for Mass Spectrometry, 18(4), 651-662. Retrieved from [Link]

-